2,2-Dimethylbut-3-en-1-ol
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Overview
Description
2,2-Dimethylbut-3-en-1-ol is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a mild odor and is known for its unique structure, which includes a hydroxyl group attached to a butene chain with two methyl groups at the second carbon position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylbut-3-en-1-ol can be synthesized through several methods. One common method involves the reaction of methyl methacrylate with a methyl magnesium halide in the presence of a solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The product is then hydrolyzed to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylbut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2-Dimethylbut-3-en-1-al or 2,2-Dimethylbut-3-en-1-one.
Reduction: 2,2-Dimethylbutan-1-ol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
2,2-Dimethylbut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fragrances, flavorings, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethylbut-3-en-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and the double bond play crucial roles in determining the reactivity and the type of products formed. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbut-2-en-1-ol: Similar structure but with different positioning of the double bond and hydroxyl group.
3-Buten-2-ol, 2,3-dimethyl-: Another isomer with a different arrangement of the double bond and hydroxyl group.
Uniqueness
2,2-Dimethylbut-3-en-1-ol is unique due to its specific structure, which provides distinct reactivity patterns compared to its isomers. The presence of the double bond and the hydroxyl group at specific positions allows for selective reactions and applications in various fields.
Properties
IUPAC Name |
2,2-dimethylbut-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(2,3)5-7/h4,7H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDVZPJMSRRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918-83-2 |
Source
|
Record name | 2,2-dimethylbut-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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